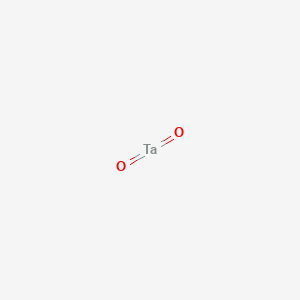
dioxotantalum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dioxotantalum, with the chemical formula TaO₂, is a compound composed of tantalum and oxygen. It is known for its high melting point, chemical stability, and excellent dielectric properties. This compound is primarily used in the electronics industry, particularly in the production of capacitors and other electronic components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
dioxotantalum can be synthesized through various methods, including:
Thermal Decomposition: Tantalum pentachloride (TaCl₅) can be thermally decomposed in the presence of oxygen to form tantalum dioxide.
Hydrolysis: Tantalum alkoxides can be hydrolyzed to produce tantalum dioxide.
Sol-Gel Process: Tantalum alkoxides are used as precursors in the sol-gel process to produce tantalum dioxide.
Industrial Production Methods
In industrial settings, tantalum dioxide is often produced through the reduction of tantalum pentoxide (Ta₂O₅) using hydrogen or carbon at high temperatures. This process yields high-purity tantalum dioxide suitable for electronic applications.
Analyse Des Réactions Chimiques
Types of Reactions
dioxotantalum undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form tantalum pentoxide (Ta₂O₅).
Reduction: this compound can be reduced to metallic tantalum using reducing agents such as hydrogen or carbon.
Substitution: this compound can react with halogens to form tantalum halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Substitution: Halogens such as chlorine or fluorine.
Major Products Formed
Oxidation: Tantalum pentoxide (Ta₂O₅).
Reduction: Metallic tantalum.
Substitution: Tantalum halides (e.g., tantalum pentachloride).
Applications De Recherche Scientifique
dioxotantalum has a wide range of scientific research applications, including:
Electronics: Used in the production of capacitors, resistors, and other electronic components due to its excellent dielectric properties.
Optics: Employed in the fabrication of optical coatings and lenses due to its high refractive index and transparency in the visible and ultraviolet regions.
Catalysis: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biomedical: Investigated for use in medical implants and devices due to its biocompatibility and chemical stability.
Energy Storage: Explored for use in lithium-ion batteries and other energy storage devices due to its high dielectric constant and stability.
Mécanisme D'action
The mechanism by which tantalum dioxide exerts its effects is primarily related to its dielectric properties and chemical stability. In electronic applications, tantalum dioxide acts as an insulating layer, preventing the flow of electric current while allowing the storage of electric charge. In catalytic applications, tantalum dioxide provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Comparaison Avec Des Composés Similaires
dioxotantalum can be compared with other similar compounds, such as niobium dioxide (NbO₂) and titanium dioxide (TiO₂). While all three compounds have high dielectric constants and chemical stability, tantalum dioxide is unique in its combination of high melting point, excellent dielectric properties, and biocompatibility.
Similar Compounds
Niobium dioxide (NbO₂): Similar in structure and properties but with a lower melting point and dielectric constant.
Titanium dioxide (TiO₂): Widely used in pigments and photocatalysis, with a lower melting point and different optical properties.
This compound stands out due to its superior dielectric properties and stability, making it a preferred choice in high-performance electronic and optical applications.
Propriétés
Numéro CAS |
12036-14-5 |
|---|---|
Formule moléculaire |
O2Ta |
Poids moléculaire |
212.947 g/mol |
Nom IUPAC |
dioxotantalum |
InChI |
InChI=1S/2O.Ta |
Clé InChI |
NQKXFODBPINZFK-UHFFFAOYSA-N |
SMILES |
O=[Ta]=O |
SMILES canonique |
O=[Ta]=O |
| 12036-14-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)


